
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine typically involves the cycloaddition of azides and alkynes, a process known as “click chemistry.” This reaction is often catalyzed by copper(I) ions and can be carried out in aqueous media . The reaction conditions are generally mild, and the yields are high, making this method highly efficient.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can facilitate the large-scale production of this compound.
化学反应分析
Types of Reactions: 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the amine group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various amine derivatives.
科学研究应用
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
作用机制
The mechanism by which 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways . Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their function .
相似化合物的比较
1-(1H-1,2,4-Triazol-3-yl)cyclopropan-1-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclopropan-1-amine: This compound features a tetrazole ring instead of a triazole ring.
Uniqueness: 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. The position of the nitrogen atoms in the triazole ring can significantly influence the compound’s reactivity and interaction with other molecules .
属性
分子式 |
C5H8N4 |
|---|---|
分子量 |
124.14 g/mol |
IUPAC 名称 |
1-(2H-triazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H8N4/c6-5(1-2-5)4-3-7-9-8-4/h3H,1-2,6H2,(H,7,8,9) |
InChI 键 |
PQQVRJYQGLESJZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=NNN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



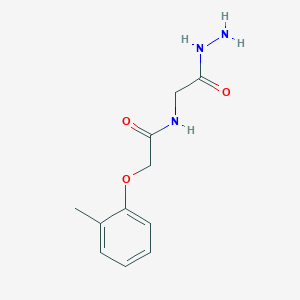
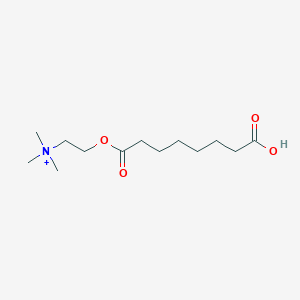

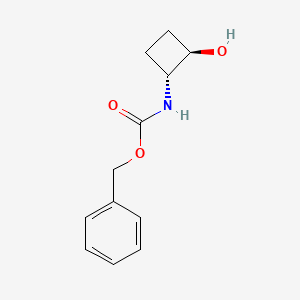
![2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857520.png)
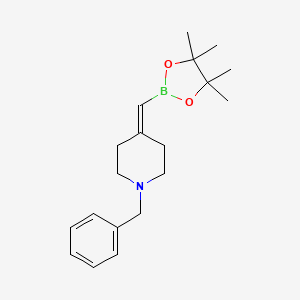
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)
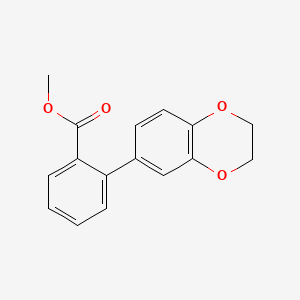

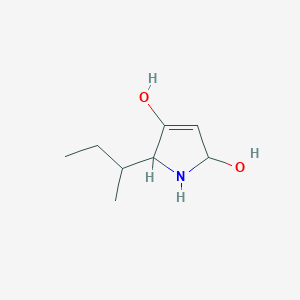
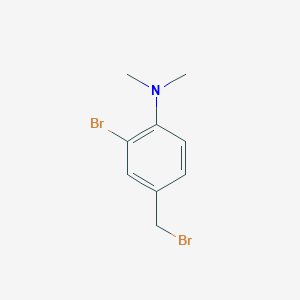
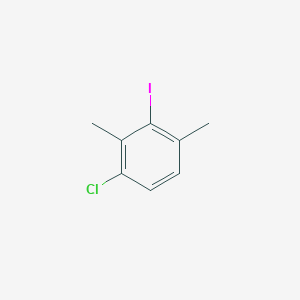
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857581.png)
